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Compound of Interest

Compound Name: C13H11Cl3N4OS

Cat. No.: B15173717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the

novel chemical entity C13H11Cl3N4OS. Due to the absence of publicly available experimental

data for this specific molecular formula, this document presents a detailed analysis of a

plausible hypothetical structure, N-(4-chlorophenyl)-2-(5-(2-chloroethyl)-4H-1,2,4-triazol-3-

ylthio)acetamide. This guide is intended to serve as a practical framework for researchers

encountering novel compounds, detailing the application of Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) for structural elucidation. The methodologies, data

interpretation, and visualization of experimental workflows are presented to facilitate a deeper

understanding of the analytical processes involved in chemical characterization.

Hypothetical Structure Elucidation
Given the molecular formula C13H11Cl3N4OS, a plausible chemical structure was conceived

to satisfy the valency of each atom and the degree of unsaturation. The proposed structure is

N-(4-chlorophenyl)-2-(5-(2-chloroethyl)-4H-1,2,4-triazol-3-ylthio)acetamide.

Chemical Structure:
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Molecular Formula: C13H11Cl3N4OS IUPAC Name: N-(4-chlorophenyl)-2-(5-(2-

chloroethyl)-4H-1,2,4-triazol-3-ylthio)acetamide Molecular Weight: 393.68 g/mol

Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for the proposed structure.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is expected to show distinct signals corresponding to the

different proton environments in the molecule.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

10.30 Singlet 1H -NH- (amide)

7.65 Doublet 2H Ar-H (ortho to -NH)

7.40 Doublet 2H Ar-H (meta to -NH)

4.05 Singlet 2H -S-CH₂-C=O

3.90 Triplet 2H -CH₂-Cl

3.20 Triplet 2H Triazole-CH₂-

¹³C NMR Spectroscopy
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The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the

molecule.

Chemical Shift (δ, ppm) Assignment

168.5 C=O (amide)

155.0 Triazole C-S

152.3 Triazole C-CH₂

136.8 Ar-C (C-NH)

131.5 Ar-C (C-Cl)

129.2 Ar-CH (meta to -NH)

121.0 Ar-CH (ortho to -NH)

41.7 -S-CH₂-

35.4 -CH₂-Cl

30.1 Triazole-CH₂-

Mass Spectrometry (MS)
The predicted mass spectrum under electron ionization (EI) is expected to show the molecular

ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assignment

392/394/396 30:30:10
[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic

pattern for 2 Cl)

265/267 40:13 [M - C₇H₆ClN]⁺

127/129 100:33 [C₆H₄ClN]⁺

111/113 60:20 [C₆H₄Cl]⁺

90 50 [C₆H₄N]⁺
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of 0-12 ppm.

Use a pulse angle of 30 degrees and a relaxation delay of 1 second.

Accumulate 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with a spectral width of

0-200 ppm.

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

Accumulate 1024 scans.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.
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Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52

ppm).

Integrate the peaks in the ¹H NMR spectrum and pick peaks in both spectra.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct

insertion probe or after separation by gas chromatography.

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 50-500.

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe

isotopic patterns.

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic

patterns to confirm the presence of chlorine atoms.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

compound.
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Caption: Spectroscopic Analysis Workflow.

Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a molecule with the

structural features of C13H11Cl3N4OS might act as an inhibitor of a protein kinase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15173717?utm_src=pdf-body-img
https://www.benchchem.com/product/b15173717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


External Signal

Receptor

Protein Kinase

Downstream Effector

Cellular Response

C13H11Cl3N4OS
(Inhibitor)

Click to download full resolution via product page

Caption: Hypothetical Kinase Inhibition Pathway.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of
C13H11Cl3N4OS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15173717#spectroscopic-analysis-nmr-ms-of-
c13h11cl3n4os]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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